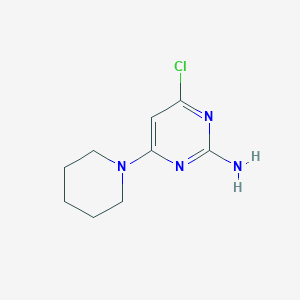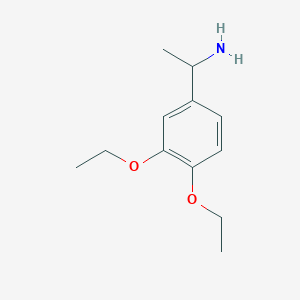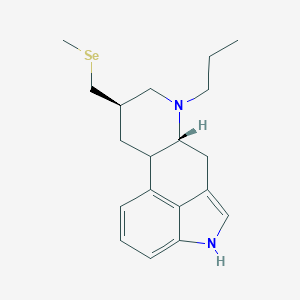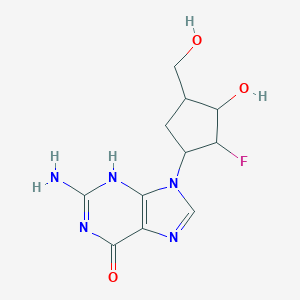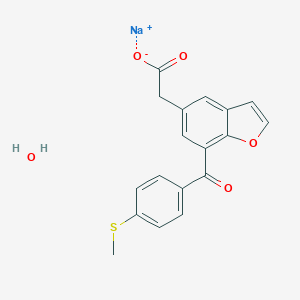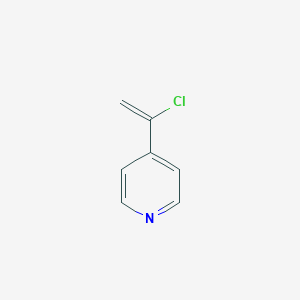
4-(1-Chlorovinyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Chlorovinyl)pyridine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as 4-(1-chloroethyl)pyridine or 4-chloro-1-vinylpyridine and is a colorless liquid with a pungent odor.
Mechanism Of Action
The mechanism of action of 4-(1-Chlorovinyl)pyridine is not well understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways in microorganisms. This compound has been found to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
Biochemical And Physiological Effects
Studies have shown that 4-(1-Chlorovinyl)pyridine exhibits low toxicity and does not cause any significant biochemical or physiological effects in humans. However, this compound has been found to cause skin irritation and respiratory problems in some individuals, and caution should be exercised when handling this compound.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-(1-Chlorovinyl)pyridine is its excellent antimicrobial and antifungal properties, which make it a potential candidate for the development of new antibiotics and antifungal agents. Additionally, this compound is relatively easy to synthesize and can be used in the synthesis of various organic compounds. However, one of the main limitations of 4-(1-Chlorovinyl)pyridine is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the research and development of 4-(1-Chlorovinyl)pyridine. One potential direction is the development of new antibiotics and antifungal agents based on this compound. Additionally, this compound can be used in the synthesis of various organic compounds, including pyridine-based ligands and polymers. Further research is needed to understand the mechanism of action of 4-(1-Chlorovinyl)pyridine and to explore its potential applications in various fields.
Synthesis Methods
The synthesis method of 4-(1-Chlorovinyl)pyridine involves the reaction of 4-pyridinemethanol with thionyl chloride, followed by the addition of sodium hydride and allyl chloride. This process results in the formation of 4-(1-Chlorovinyl)pyridine, which can be further purified using column chromatography.
Scientific Research Applications
4-(1-Chlorovinyl)pyridine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound has been found to exhibit excellent antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. Additionally, 4-(1-Chlorovinyl)pyridine has been used in the synthesis of various organic compounds, including pyridine-based ligands and polymers.
properties
CAS RN |
100325-28-8 |
|---|---|
Product Name |
4-(1-Chlorovinyl)pyridine |
Molecular Formula |
C7H6ClN |
Molecular Weight |
139.58 g/mol |
IUPAC Name |
4-(1-chloroethenyl)pyridine |
InChI |
InChI=1S/C7H6ClN/c1-6(8)7-2-4-9-5-3-7/h2-5H,1H2 |
InChI Key |
CCVXDQBJSNUYNP-UHFFFAOYSA-N |
SMILES |
C=C(C1=CC=NC=C1)Cl |
Canonical SMILES |
C=C(C1=CC=NC=C1)Cl |
synonyms |
Pyridine, 4-(1-chloroethenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



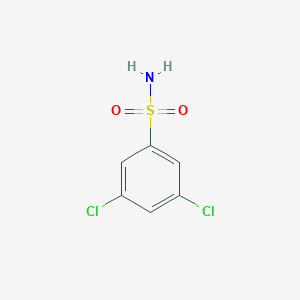
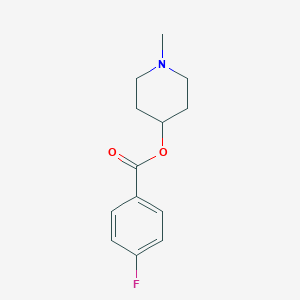

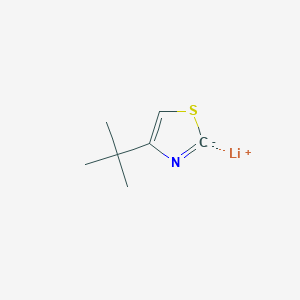
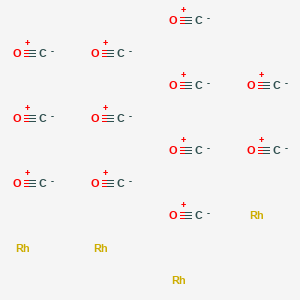
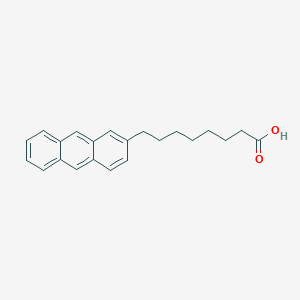
![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B33641.png)
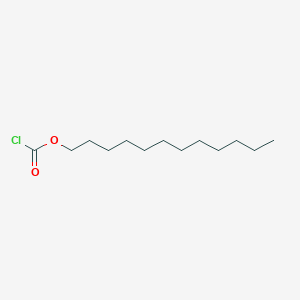
![Isopropanol, [2-14C]](/img/structure/B33646.png)
